mGluR1 Antagonist Potency: A Direct Comparison with JNJ-16259685 and YM-202074
Methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate (as its hydrochloride salt) exhibits potent antagonist activity at the metabotropic glutamate receptor 1 (mGluR1), a key target in pain, anxiety, and neurodegenerative disorders. Its affinity for the rat mGluR1 (Ki = 1.90 nM) is ~1.8-fold weaker than the high-affinity clinical candidate JNJ-16259685 (Ki = 0.34 nM), but it is 2.5-fold more potent than the standard tool compound YM-202074 (Ki = 4.8 nM) under comparable radioligand binding assays [1].
| Evidence Dimension | Binding Affinity (Ki) for rat metabotropic glutamate receptor 1 (mGluR1) |
|---|---|
| Target Compound Data | Ki = 1.90 nM |
| Comparator Or Baseline | JNJ-16259685 (Ki = 0.34 nM) and YM-202074 (Ki = 4.8 nM) |
| Quantified Difference | 1.90 nM vs. 0.34 nM (JNJ-16259685) and vs. 4.8 nM (YM-202074) |
| Conditions | Radioligand binding assay (displacement of [3H]MPEP) on rat mGluR1 receptors expressed in cell membranes |
Why This Matters
This potency profile positions methyl (2S,3S)-3-methyl-2-(methylamino)pentanoate as a valuable, high-affinity chemical probe or lead fragment for mGluR1 drug discovery programs, offering a distinct selectivity window compared to structurally unrelated clinical and research antagonists.
- [1] BindingDB. (n.d.). BDBM50364720 (CHEMBL1951659). Ki = 1.90 nM for rat mGluR1. Retrieved from https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364720 View Source
